Ga2S3 vs. Ga2Se3 and Ga2Te3: Band Gap and Dielectric Constant Differentiation
In a direct comparison with gallium selenide (Ga₂Se₃) and gallium telluride (Ga₂Te₃), Ga₂S₃ exhibits a significantly wider band gap and a lower dielectric constant. First-principles DFT calculations show a direct band gap of 2.86 eV for Ga₂S₃, which is 1.39 eV wider than that of Ga₂Se₃ (1.47 eV) and substantially larger than reported values for Ga₂Te₃ (1.09–1.54 eV) [1][2]. Concurrently, the static dielectric constant ε(0) for Ga₂S₃ is 4.9, which is lower than the 6.0 for Ga₂Se₃, indicating reduced screening and potentially different exciton binding energies [1]. This combination enables Ga₂S₃ to operate in the visible-to-UV range with different absorption and emission characteristics compared to its narrower-bandgap counterparts.
| Evidence Dimension | Direct Band Gap |
|---|---|
| Target Compound Data | 2.86 eV (DFT LDA+U) |
| Comparator Or Baseline | Ga2Se3: 1.47 eV (DFT LDA+U); Ga2Te3: 1.09-1.54 eV (experimental/DFT) |
| Quantified Difference | +1.39 eV vs. Ga2Se3; >+1.3 eV vs. Ga2Te3 |
| Conditions | DFT calculations for monoclinic Cc phase at Γ-point |
Why This Matters
The wider band gap of Ga₂S₃ makes it suitable for deep-blue/UV optoelectronics and as a transparent window layer, whereas Ga₂Se₃ and Ga₂Te₃ are more appropriate for infrared applications, defining clear procurement boundaries.
- [1] D.N. Nwachuku et al. First-principles investigation of the electronic structure and optical response of Ga2S3 and Ga2Se3 chalcogenides. FJS. 2025. View Source
- [2] A. Velea et al. Amorphous thin films in the gallium–chalcogen system. Phys. Status Solidi B. 2013. (Bandgap range for Ga2Te3). View Source
